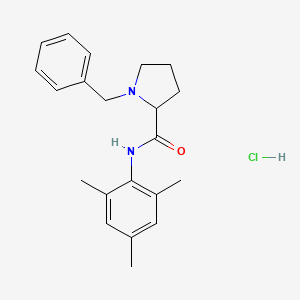![molecular formula C22H18N4 B3856965 benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3856965.png)
benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
Vue d'ensemble
Description
Benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative of 2-(4-methylphenyl)quinazoline-4-carbohydrazide, which has been synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood. However, it is believed to exert its anti-tumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has been shown to down-regulate the expression of various oncogenes and up-regulate the expression of tumor suppressor genes. Moreover, it has been found to inhibit the activity of various enzymes involved in cancer progression, including matrix metalloproteinases and cyclooxygenase-2.
Biochemical and Physiological Effects
Benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to their death. It has also been found to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, thereby reducing inflammation and oxidative stress. Moreover, it has been shown to possess anti-microbial activity against various pathogens, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several advantages for lab experiments. It is easy to synthesize and purify, and its yield is high. Moreover, it exhibits significant anti-tumor activity against various cancer cell lines, making it a potential candidate for cancer treatment. However, its limitations include its poor solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone. One direction is to investigate its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to study its mechanism of action in more detail, particularly its interaction with various enzymes and signaling pathways involved in cancer progression. Moreover, its efficacy and safety in vivo need to be evaluated further to determine its potential as a therapeutic agent.
Applications De Recherche Scientifique
Benzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential applications in various fields. It has been found to possess significant anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to exhibit anti-inflammatory, anti-oxidant, and anti-microbial activity. Moreover, it has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Propriétés
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-methylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4/c1-16-11-13-18(14-12-16)21-24-20-10-6-5-9-19(20)22(25-21)26-23-15-17-7-3-2-4-8-17/h2-15H,1H3,(H,24,25,26)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSXGLGWAKVFMO-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-[1-(4-fluorophenyl)ethylidene]nicotinohydrazide](/img/structure/B3856911.png)
![2-acetyl-3-[(3-chlorophenyl)imino]-6-nitro-1-indanone](/img/structure/B3856925.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-[1-(methoxymethyl)propyl]-3-isoxazolecarboxamide](/img/structure/B3856927.png)
![4-bromo-N'-[1-(4-chlorophenyl)ethylidene]benzohydrazide](/img/structure/B3856933.png)
![N-{[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B3856939.png)
methyl]-2,4-pentanedione](/img/structure/B3856947.png)
![ethyl 4-[(4-chloro-3-nitrophenyl)amino]-1-piperidinecarboxylate](/img/structure/B3856960.png)


![(4-chlorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B3856992.png)
![3,3'-methylenebis{6-[(2-thienylcarbonyl)amino]benzoic acid}](/img/structure/B3856997.png)